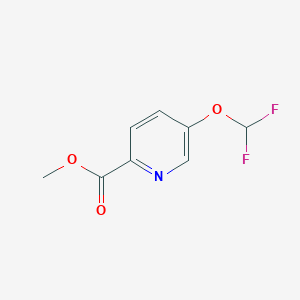
Methyl 5-(difluoromethoxy)picolinate
概要
説明
Methyl 5-(difluoromethoxy)picolinate is a chemical compound used in scientific research . It exhibits high perplexity and burstiness, making it suitable for various applications, including drug discovery and organic synthesis.
Synthesis Analysis
The synthesis of Methyl 5-(difluoromethoxy)picolinate has been reported in the literature . The synthesis involves the reaction of 5-hydroxy-2-pyridinecarboxylic acid methyl ester with sodium chlorodifluoroacetate in the presence of cesium carbonate . The reaction is carried out at 100°C for 3 hours . The yield of the reaction is reported to be around 74.1% .
Molecular Structure Analysis
The molecular formula of Methyl 5-(difluoromethoxy)picolinate is C8H7F2NO3 . The InChI code for the compound is 1S/C8H7F2NO3/c1-13-7(12)6-3-2-5(4-11-6)14-8(9)10/h2-4,8H,1H3 .
Physical And Chemical Properties Analysis
Methyl 5-(difluoromethoxy)picolinate is a liquid at room temperature . The compound has a molecular weight of 203.15 .
科学的研究の応用
1. Regioselectivity in Free Radical Bromination
Methyl 5-(difluoromethoxy)picolinate, belonging to the class of picolines, has been the subject of studies exploring the regioselectivity in free radical bromination reactions. Research indicated that the presence of nitrogen in the ring induces deactivation through inductive effects, impacting the regioselectivity of bromination in unsymmetrical dimethylpyridines. Such studies help understand the bromination patterns in substituted pyridines, contributing to the synthesis and applications of related compounds in various chemical and pharmaceutical industries (Thapa, Brown, Balestri, & Taylor, 2014).
2. Chromium Picolinate Supplementation in Diabetes Mellitus
While not directly related to Methyl 5-(difluoromethoxy)picolinate, studies on chromium picolinate (CrPic) supplementation in diabetes mellitus provide insights into the therapeutic applications of picolinate derivatives. CrPic, a nutritional supplement, has been associated with improved insulin function and glycemic control in individuals with diabetes. Research highlighted its potential in reducing blood glucose, insulin, cholesterol, and triglyceride levels, and in mitigating the requirement for hypoglycemic medication (Broadhurst & Domenico, 2006). These findings underline the importance of picolinate derivatives in medical applications, possibly extending to the utility of Methyl 5-(difluoromethoxy)picolinate in therapeutic contexts.
3. Chromium Picolinate in Metabolic Control
Chromium picolinate's role extends beyond glycemic control, as it has demonstrated positive effects in cardiovascular disease, anti-inflammatory and antioxidant properties, and modulation of behavior patterns. The broad spectrum of applications of chromium picolinate signifies the diverse potential of picolinate compounds in various clinical conditions. Studies suggest that chromium picolinate supplementation could contribute positively to metabolic control and overall health, highlighting the relevance of exploring the therapeutic properties of similar compounds like Methyl 5-(difluoromethoxy)picolinate (Marmett & Nunes, 2016).
Safety And Hazards
Methyl 5-(difluoromethoxy)picolinate is classified as a hazardous substance. The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling the compound, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
methyl 5-(difluoromethoxy)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-13-7(12)6-3-2-5(4-11-6)14-8(9)10/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLVRIHLZDZLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(difluoromethoxy)picolinate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

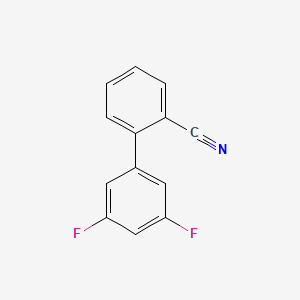
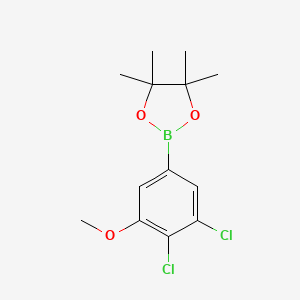
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)
![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)
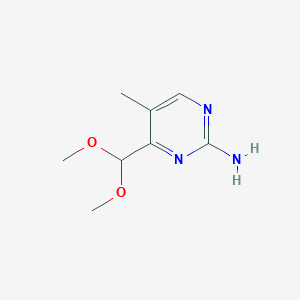
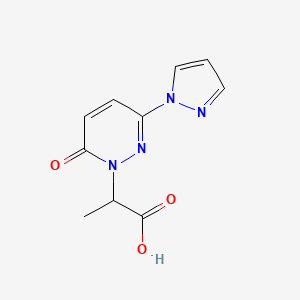
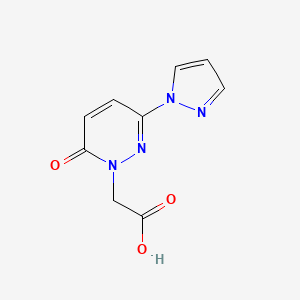
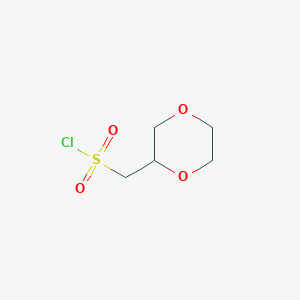
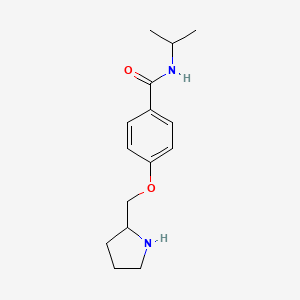
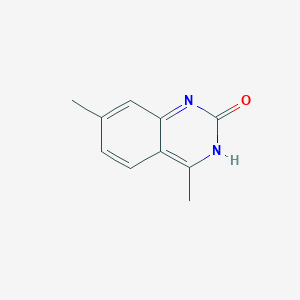

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426670.png)
![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)